molecular formula C25H30N2O2 B2816919 4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one CAS No. 862210-73-9

4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one

カタログ番号: B2816919
CAS番号: 862210-73-9
分子量: 390.527
InChIキー: IZWSNIMRVXFNND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H30N2O2 and its molecular weight is 390.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one is a synthetic derivative featuring a coumarin backbone, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its role as an acetylcholinesterase (AChE) inhibitor, along with other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H35N3O2C_{22}H_{35}N_3O_2 with a molecular weight of 373.53 g/mol. Its structure includes a benzylpiperazine moiety which is significant for its biological interactions.

Acetylcholinesterase Inhibition

One of the primary areas of interest for this compound is its inhibitory effect on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy in treating neurodegenerative diseases such as Alzheimer’s disease.

Research Findings:

  • In vitro studies have shown that compounds with a coumarin core exhibit significant AChE inhibitory activity. While specific IC50 values for this compound were not detailed in the available literature, related studies indicate that derivatives within this class can achieve IC50 values as low as 2.7 µM for potent inhibitors .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the piperazine and coumarin components can significantly impact biological activity. Research indicates that both steric and electronic factors play crucial roles in determining the efficacy of AChE inhibition .

Study 1: Synthesis and Evaluation

A study synthesized various coumarin derivatives, including those similar to this compound, and evaluated their AChE inhibitory activities. The findings demonstrated that modifications to the benzylpiperazine structure enhanced AChE inhibition, indicating potential pathways for developing more effective inhibitors .

Study 2: Molecular Docking

Molecular docking studies have been employed to predict the binding interactions between AChE and various coumarin derivatives. These studies revealed that the compound could establish significant interactions within the active site of AChE, supporting its potential as a therapeutic agent against cognitive decline associated with Alzheimer’s disease .

Comparative Analysis of Related Compounds

Compound NameIC50 (µM)Mechanism of ActionReference
Compound A2.7AChE Inhibition
Compound B5.0AChE Inhibition
Compound C10.0AChE Inhibition

科学的研究の応用

Neuropharmacological Potential

Recent studies have indicated that compounds similar to 4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one exhibit significant inhibitory effects on key enzymes associated with neurodegenerative diseases, particularly Alzheimer's disease.

Key Findings:

  • Inhibition of Cholinesterases: The compound has been evaluated for its inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). These enzymes are crucial targets for Alzheimer's treatment as they are involved in the breakdown of acetylcholine, a neurotransmitter vital for memory and cognition .
  • Multifunctional Inhibitory Profiles: In vitro studies have demonstrated that derivatives of this compound can inhibit hAChE and hBChE effectively, with some compounds showing IC50 values in the nanomolar range. This suggests a strong potential for cognitive enhancement by preventing the breakdown of acetylcholine .

Synthesis of Therapeutic Agents

The synthesis of this compound can serve as a precursor for developing more complex molecular hybrids aimed at treating neurodegenerative conditions. The benzylpiperazine group is particularly noted for enhancing blood-brain barrier permeability, which is essential for central nervous system-targeted therapies .

Case Study 1: Development of Molecular Hybrids

A series of molecular hybrids incorporating the piperazine moiety have been synthesized and tested for their effects on cholinesterase inhibition and amyloid-beta aggregation. Compounds derived from this compound demonstrated promising results in reducing amyloid-beta aggregates, which are implicated in Alzheimer's pathology .

CompoundhAChE IC50 (μM)hBChE IC50 (μM)hBACE-1 IC50 (μM)
SD-40.907 ± 0.0111.50.753 ± 0.018
SD-60.800 ± 0.0151.80.670 ± 0.020

Case Study 2: Structure–Activity Relationship Analysis

The structure–activity relationship (SAR) analysis revealed that modifications to the phenyl ring could enhance inhibitory potency against cholinesterases and BACE-1 enzymes. The introduction of various electron-withdrawing and electron-donating groups allowed researchers to optimize the efficacy of these compounds .

特性

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-25(2,3)21-9-10-23-22(16-21)20(15-24(28)29-23)18-27-13-11-26(12-14-27)17-19-7-5-4-6-8-19/h4-10,15-16H,11-14,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWSNIMRVXFNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。